

# "4-(3-(2-Bromophenyl)propyl)morpholine" potential biological activity

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(3-(2-Bromophenyl)propyl)morpholine

CAS No.: 1379942-92-3

Cat. No.: B1408849

[Get Quote](#)

## Technical Monograph: 4-(3-(2-Bromophenyl)propyl)morpholine Executive Summary & Chemical Identity

Compound Name: **4-(3-(2-Bromophenyl)propyl)morpholine** CAS Registry: 1379942-92-3

Chemical Class: Phenylpropylamine / Morpholine derivative Molecular Formula:

Predicted Pharmacology: Sigma-1 Receptor (

R) Ligand (Antagonist/Agonist), Monoamine uptake modulator.

### Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

- **Cationic Head:** The morpholine ring provides a basic nitrogen ( ), essential for electrostatic interaction with the aspartate residue (Asp126) in the R binding pocket.
- **Linker:** A flexible n-propyl (3-carbon) spacer. SAR studies indicate that a 3-5 carbon chain is optimal for

affinity, allowing the aromatic tail to reach hydrophobic sub-pockets.

- **Hydrophobic Tail:** A phenyl ring with an ortho-bromo substitution. The bromine atom adds significant lipophilicity and steric bulk, potentially locking the conformation or exploiting halogen-bonding interactions within the receptor pocket.

## Predicted Biological Activity & Mechanism

Based on the Glennon Pharmacophore Model for Sigma receptors and homologous compounds (e.g., fenpropimorph, haloperidol analogs), the following biological profile is projected:

### A. Sigma-1 Receptor Modulation

The

receptor is a chaperone protein located at the Mitochondria-Associated Membrane (MAM).

- **Mechanism:** This compound likely acts as a "chaperone modulator." Upon binding, it may influence the oligomerization state of

R, thereby regulating the gating of IP3 receptors (IP3R) and calcium flux from the ER to mitochondria.

- **Ortho-Substitution Effect:** The 2-bromo group introduces a "twist" in the phenyl ring relative to the linker, which can enhance selectivity for

over

subtypes compared to unsubstituted analogs.

### B. Secondary Targets (Off-Target Liability)

- **CYP450 Inhibition:** Morpholine-containing compounds are known to coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). The accessible nitrogen lone pair makes this a critical checkpoint in toxicity screening.
- **hERG Channel Blockade:** Lipophilic amines with flexible linkers are frequent hERG blockers. The ortho-bromo substitution increases lipophilicity (

), potentially increasing hERG liability.

## Experimental Protocols: Synthesis & Validation

### A. Chemical Synthesis (Reductive Amination)

Rationale: Reductive amination is preferred over alkylation to minimize over-alkylation byproducts and avoid handling lachrymatory alkyl bromides.

Reagents: 3-(2-Bromophenyl)propanal, Morpholine, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).

Protocol:

- Imine Formation: Dissolve 3-(2-Bromophenyl)propanal (1.0 eq) and Morpholine (1.1 eq) in anhydrous DCE under atmosphere. Stir for 30 minutes at Room Temperature (RT) to form the iminium intermediate.
- Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde/ketone prior to imine formation.
- Quench: Stir for 4-12 hours. Monitor via TLC. Quench with saturated .
- Extraction: Extract with DCM ( ). Wash organic layer with brine, dry over .
- Purification: Flash column chromatography (Silica gel; Hexane:EtOAc gradient).

### B. In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (

) for

receptors.

## Reagents:

- Tissue: Guinea pig brain membranes (high density) or HEK293 cells overexpressing human R.
- Radioligand: (specific agonist).
- Non-specific blocker: Haloperidol ( ).

## Workflow:

- Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 to isolate membranes.
- Incubation: Incubate membrane preparation (100 protein) with 3 nM and varying concentrations ( to M) of **4-(3-(2-Bromophenyl)propyl)morpholine**.
- Equilibrium: Incubate for 120 mins at 37°C.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

using the Cheng-Prusoff equation.

## Visualizations

### Diagram 1: Synthesis & Pharmacophore Logic

This diagram illustrates the synthesis pathway and the structural logic dictating receptor affinity.



[Click to download full resolution via product page](#)

Caption: Reductive amination pathway yielding the target ligand, showing the convergence of pharmacophoric elements.

### Diagram 2: Hypothetical Signaling Mechanism

This diagram details the downstream effects of the compound binding to

R at the ER-Mitochondria interface.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism at the Mitochondria-Associated Membrane (MAM) modulating Calcium signaling.

## Summary of Predicted Properties

| Property             | Value / Prediction                     | Rationale                                                      |
|----------------------|----------------------------------------|----------------------------------------------------------------|
| Molecular Weight     | 284.20 g/mol                           | Calculated                                                     |
| LogP (Lipophilicity) | -3.2 - 3.8                             | Ortho-Br increases lipophilicity; optimal for CNS penetration. |
| pKa (Basic N)        | -8.3                                   | Morpholine ring; ensures protonation at physiological pH.      |
| Primary Target       | Sigma-1 Receptor (nM)                  | Matches phenylpropylamine pharmacophore (Glennon Model).       |
| Key Liability        | hERG Inhibition                        | Common in lipophilic amines with flexible linkers.             |
| Metabolic Route      | N-dealkylation, Aromatic hydroxylation | Mediated by CYP3A4/2D6.                                        |

## References

- Glennon, R. A., et al. (1994). "Structural features of sigma ligands." *Journal of Medicinal Chemistry*. [Link](#) (Foundational SAR for phenylpropylamines).
- Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." *Molecular Pharmacology*. [Link](#) (Mechanism of action at MAM).
- Wermuth, C. G. (2003). "The Practice of Medicinal Chemistry." Academic Press. (Bioisosterism of morpholine and phenylpropyl linkers).
- ChemShuttle Catalog. (2024). "Product 128481: **4-(3-(2-bromophenyl)propyl)morpholine.**" [\[1\] Link](#) (Verification of chemical existence).
- Meso Scale Discovery. (2023). "Sigma-1 Receptor Binding Assays." Technical Note. (Standard protocol reference).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-(3-(2-bromophenyl)propyl)morpholine; CAS No.:1379942-92-3 [[chemshuttle.com](https://chemshuttle.com)]
- To cite this document: BenchChem. ["4-(3-(2-Bromophenyl)propyl)morpholine" potential biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1408849#4-3-2-bromophenyl-propyl-morpholine-potential-biological-activity>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)